1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine 1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Brand Name: Vulcanchem
CAS No.: 2097872-73-4
VCID: VC4172334
InChI: InChI=1S/C16H16FN5O4S/c1-10-5-15(22-16(20-10)18-9-19-22)26-12-7-21(8-12)27(23,24)14-6-11(17)3-4-13(14)25-2/h3-6,9,12H,7-8H2,1-2H3
SMILES: CC1=NC2=NC=NN2C(=C1)OC3CN(C3)S(=O)(=O)C4=C(C=CC(=C4)F)OC
Molecular Formula: C16H16FN5O4S
Molecular Weight: 393.39

1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine

CAS No.: 2097872-73-4

Cat. No.: VC4172334

Molecular Formula: C16H16FN5O4S

Molecular Weight: 393.39

* For research use only. Not for human or veterinary use.

1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine - 2097872-73-4

Specification

CAS No. 2097872-73-4
Molecular Formula C16H16FN5O4S
Molecular Weight 393.39
IUPAC Name 7-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C16H16FN5O4S/c1-10-5-15(22-16(20-10)18-9-19-22)26-12-7-21(8-12)27(23,24)14-6-11(17)3-4-13(14)25-2/h3-6,9,12H,7-8H2,1-2H3
Standard InChI Key JTKPWRKKEAVZDA-UHFFFAOYSA-N
SMILES CC1=NC2=NC=NN2C(=C1)OC3CN(C3)S(=O)(=O)C4=C(C=CC(=C4)F)OC

Introduction

1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl- triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a complex organic compound with a molecular weight of 393.4 g/mol and a CAS number of 2097872-73-4. This compound combines a benzenesulfonyl group with a triazolopyrimidine moiety, linked through an azetidine ring. The presence of fluorine and methoxy groups on the benzene ring, along with the triazolopyrimidine structure, suggests potential biological activity, possibly in pharmaceutical applications.

Synthesis and Preparation

The synthesis of this compound likely involves multiple steps, starting with the preparation of the 5-fluoro-2-methoxybenzenesulfonyl chloride, which can be reacted with an appropriate azetidine derivative. The triazolopyrimidine moiety is typically synthesized through condensation reactions involving appropriate precursors. Detailed synthesis protocols may involve protection and deprotection steps to ensure the correct attachment of the functional groups.

Biological Activity and Potential Applications

While specific biological activity data for this compound are not readily available, compounds with similar structural elements have shown promise in various therapeutic areas. The triazolopyrimidine ring system, in particular, is known for its potential in developing drugs with antimicrobial or anticancer properties. The presence of a fluorine atom can enhance bioavailability and metabolic stability.

Potential ApplicationRationale
Antimicrobial AgentsTriazolopyrimidine ring system has shown antimicrobial activity in related compounds.
Anticancer AgentsFluorinated compounds often exhibit improved pharmacokinetic profiles.
Antiviral AgentsThe combination of sulfonyl and triazolopyrimidine groups may offer antiviral activity.

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